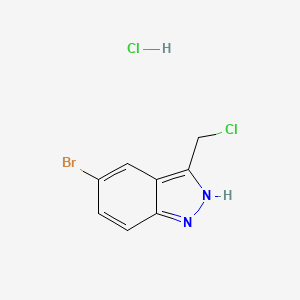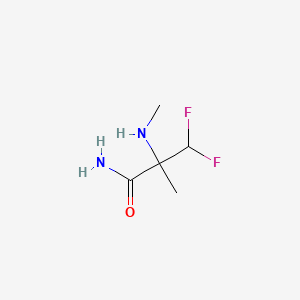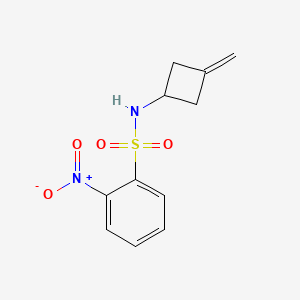
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorobenzoyl group attached to a methylbutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable ester precursor. One common method involves the use of 3,5-dichlorobenzoyl chloride and methyl 2-methylbutanoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the nucleophile has replaced one of the chlorine atoms.
Reduction Reactions: The primary product is the corresponding alcohol.
Oxidation Reactions: Major products include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester moiety may also play a role in the compound’s bioavailability and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpropanoate
- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpentanoate
- Ethyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
Uniqueness
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is unique due to its specific structural features, including the position and number of chlorine atoms on the benzoyl group and the length of the alkyl chain
Eigenschaften
Molekularformel |
C13H14Cl2O3 |
|---|---|
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-4-13(2,12(17)18-3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
SXIUPQMYBHYRDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)


![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)





![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
